

ML210 as a GPX4 Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: SID 24785302

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Abstract

This technical guide provides an in-depth overview of ML210, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). ML210 acts as a prodrug, undergoing intracellular conversion to its active forms, which covalently bind to the selenocysteine residue in the active site of GPX4. This inhibition of GPX4's antioxidant function leads to the accumulation of lipid peroxides, ultimately inducing a form of iron-dependent regulated cell death known as ferroptosis. This guide details the mechanism of action of ML210, provides comprehensive quantitative data on its activity, outlines detailed protocols for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Its role in preventing the accumulation of lipid reactive oxygen species (ROS) makes it a key regulator of ferroptosis, a non-apoptotic form of cell death. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, particularly for cancers that are resistant to conventional therapies.[2]

ML210 is a small molecule that has been identified as a potent inducer of ferroptosis through the inhibition of GPX4.[2] Unlike other GPX4 inhibitors, ML210 is a prodrug that requires intracellular activation to exert its inhibitory effect.[2][3] This unique mechanism of action

contributes to its high selectivity and makes it a valuable tool for studying ferroptosis and a promising candidate for further drug development.

Chemical Properties and Mechanism of Action

ML210 is a nitroisoxazole-containing compound that, upon entering the cell, undergoes a two-step transformation.^{[2][4]} It is first converted to an intermediate compound, JKE-1674, and subsequently to the highly reactive nitrile oxide, JKE-1777.^{[2][4]} JKE-1777 is the ultimate electrophile that covalently binds to the active site selenocysteine of GPX4, leading to its irreversible inhibition.^{[3][4]} This covalent modification prevents GPX4 from detoxifying lipid peroxides, leading to their accumulation and the induction of ferroptosis.^[3]

Chemical Structures

Compound	Chemical Structure
ML210	(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)(5-methyl-4-nitroisoxazol-3-yl)methanone
JKE-1674	N-(4-(bis(4-chlorophenyl)methyl)piperazine-1-carbonyl)-1-nitroacetaldehyde oxime
JKE-1777	4-(bis(4-chlorophenyl)methyl)-N-(cyanooxy)piperazine-1-carboxamide

Quantitative Data

The following tables summarize the quantitative data for ML210 and its derivatives in various cell lines and assays.

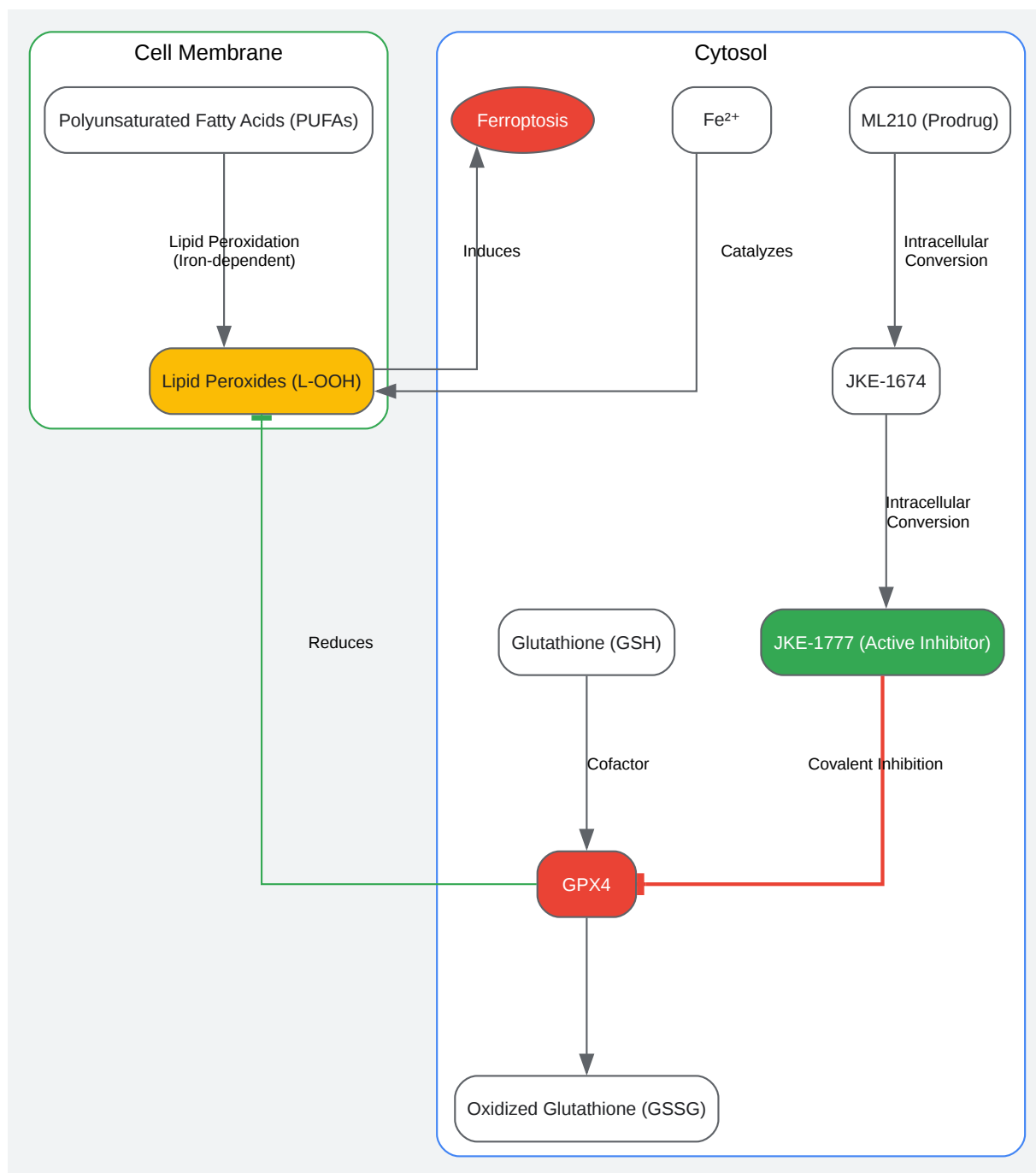
Table 1: In Vitro Activity of ML210 and its Analogs

Compound	Assay	Cell Line	IC50 / EC50 / DC50 (μM)	Reference
ML210	Cell Viability	HepG2	~1	[5]
ML210	Cell Viability (Ferroptosis Induction)	LOX-IMVI	-	[3]
DC-2 (ML210-based degrader)	GPX4 Degradation	HT1080	DC50 = 0.03	[6]
DC-2 (ML210-based degrader)	Cell Growth Inhibition	HT1080	IC50 = 0.1	[6]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), DC50 (half-maximal degradation concentration).

Signaling Pathway and Mechanism of Action

The inhibition of GPX4 by the active metabolite of ML210, JKE-1777, is the central event that triggers ferroptosis. The following diagram illustrates the signaling pathway.



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Caption: Signaling pathway of ML210-induced ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ML210 as a GPX4 inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of ML210.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Cells of interest (e.g., HT1080, HepG2)
- 96-well plates
- Complete cell culture medium
- ML210 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of ML210 in complete culture medium.
- Remove the overnight culture medium from the cells and add 100 μ L of the ML210 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

- After incubation, add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Observe the formation of purple formazan crystals.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[\[3\]](#)

Materials:

- Cells of interest
- ML210 stock solution
- C11-BODIPY 581/591 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or flow cytometer

Procedure:

- Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere.
- Treat the cells with the desired concentration of ML210 for the specified time.
- After treatment, wash the cells once with PBS.

- Incubate the cells with 2.5 μ M C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.
- Wash the cells twice with PBS.
- For fluorescence microscopy, image the cells immediately. The oxidized probe will fluoresce green (Ex/Em ~488/510 nm), while the reduced probe will fluoresce red (Ex/Em ~581/590 nm).
- For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence in both the green and red channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

GPX4 Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm the direct binding of ML210's active metabolite to GPX4 in intact cells.[\[3\]](#)[\[10\]](#)

Materials:

- Cells of interest
- ML210 stock solution
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- PCR tubes
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-GPX4 antibody

Procedure:

- Treat cultured cells with ML210 or vehicle (DMSO) for 1 hour at 37°C.
- Harvest the cells and resuspend them in lysis buffer.
- Aliquot the cell lysate into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
- Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble proteins.
- Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-GPX4 antibody.
- A shift in the melting curve of GPX4 to a higher temperature in the presence of ML210 indicates target engagement and stabilization.

Covalent Target Identification (Pulldown Assay with ML210-yne)

This assay uses a modified ML210 probe with an alkyne handle (ML210-yne) to pull down its covalent binding partners.^{[3][11]}

Materials:

- Cells of interest
- ML210-yne probe
- Lysis buffer
- Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
- Streptavidin-coated magnetic beads

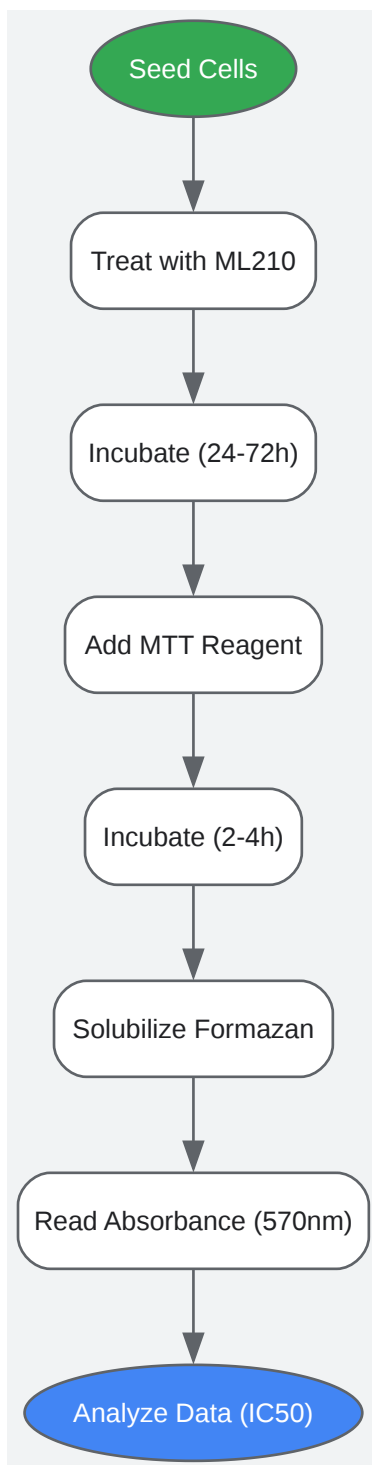
- SDS-PAGE and Western blotting reagents
- Anti-GPX4 antibody

Procedure:

- Treat cells with ML210-yne for a specified time.
- Lyse the cells and perform a click chemistry reaction by adding biotin-azide and the catalyst mix to the lysate to attach biotin to the alkyne-tagged proteins.
- Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluates by SDS-PAGE and Western blotting using an anti-GPX4 antibody to confirm that GPX4 is a direct covalent target of ML210.

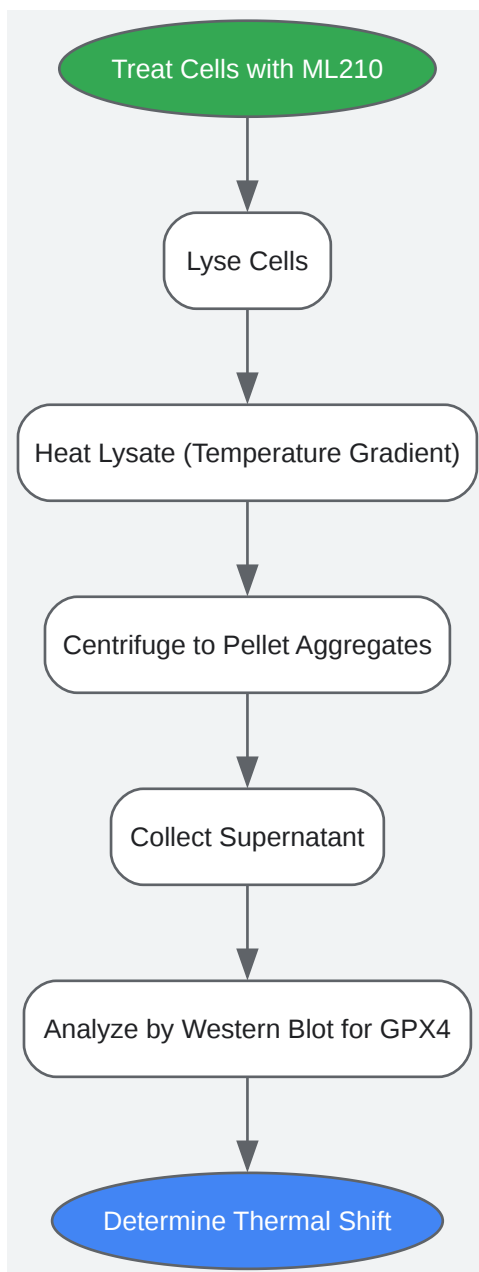
Experimental Workflows

The following diagrams illustrate the general workflows for key experimental procedures.



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Caption: Workflow for a cell viability (MTT) assay.



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